molecular formula C11H8O3 B178646 (2E)-3-(1-benzofuran-2-yl)acrylic acid CAS No. 132376-67-1

(2E)-3-(1-benzofuran-2-yl)acrylic acid

Cat. No.: B178646
CAS No.: 132376-67-1
M. Wt: 188.18 g/mol
InChI Key: SCFAXPKHRUZJFC-AATRIKPKSA-N
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Description

(2E)-3-(1-benzofuran-2-yl)acrylic acid is a benzofuran-based acrylamide compound that serves as a key synthetic intermediate and core structure in medicinal chemistry research. Its primary research value lies in its structural relationship to novel acrylamide-based compounds that function as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Modulation of this receptor is a prominent target for investigative therapies in neurological disorders, including Alzheimer's disease and schizophrenia . Furthermore, closely related furan-2-yl acrylamide analogs have demonstrated significant antimicrobial activity in research settings, showing efficacy against pathogens such as the yeast-like fungi Candida albicans , as well as suppressing the growth of Escherichia coli and Staphylococcus aureus in vitro . This makes this compound a versatile scaffold for researchers developing new chemical entities for probing neuropharmacological pathways and investigating novel anti-infective agents.

Properties

IUPAC Name

(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFAXPKHRUZJFC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132376-67-1
Record name (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzofuran-2-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₈O₂
  • Molecular Weight : 188.18 g/mol
  • Structure : The compound features a benzofuran moiety attached to an acrylic acid group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

(2E)-3-(1-benzofuran-2-yl)acrylic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including Candida albicans and Staphylococcus aureus . The compound's interaction with biological targets suggests it may inhibit ergosterol biosynthesis in fungi, a critical component of their cell membranes.
  • Anticancer Properties : Research indicates that this compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cancer cell proliferation . Its structural characteristics allow it to interact with cellular pathways related to apoptosis and cell growth.

Materials Science

The compound is utilized in the development of new materials:

  • Polymers : As a building block for synthesizing polymers, this compound can enhance the properties of materials used in various applications, including organic light-emitting diodes (OLEDs) .
  • Coatings and Adhesives : Its chemical reactivity allows for the formulation of advanced coatings and adhesives with improved performance characteristics.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex organic molecules:

  • Building Block for Derivatives : It is used to synthesize various benzofuran derivatives, which are explored for their unique biological activities . The acrylic acid component allows for further functionalization through reactions such as oxidation and reduction.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzofuran-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzofuran Ring

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid
  • Structure : Features a sulfur-containing (ethylsulfanyl) and fluorine substituent on the benzofuran ring, with an acetic acid side chain.
  • Key Differences: The acetic acid group (CH₂COOH) is less conjugated than the α,β-unsaturated acrylic acid in the target compound, reducing electrophilicity.
  • Pharmacological Relevance : Similar benzofuran derivatives exhibit antiproliferative and antimicrobial activities .
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Contains bromine (halogen) and methylsulfanyl groups.
  • This contrasts with the unsubstituted benzofuran in the target compound .

Heterocyclic Hybrid Systems

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acid
  • Structure: Combines benzofuran with a quinoline-carboxylic acid system.
  • Key Differences: The quinoline moiety introduces a planar, nitrogen-containing heterocycle, enabling π-π stacking and hydrogen bonding with biological targets. Carboxylic acid at position 4 (vs. acrylic acid at position 3) alters spatial orientation and acidity (pKa ~2.5 vs. ~4.5 for acrylic acid).
  • Biological Activity: Quinoline hybrids demonstrate enhanced antiproliferative effects compared to simpler benzofuran-acid derivatives, likely due to dual heterocyclic interactions .

Aliphatic vs. Aromatic Substituents

(E)-3-(Cyclohex-1-en-1-yl)acrylic Acid
  • Structure : Replaces benzofuran with a cyclohexene ring.
  • The acrylic acid group remains identical, but the absence of benzofuran diminishes bioactivity in assays targeting aromatic receptors .
  • Applications : Primarily used in polymer chemistry due to reduced pharmacological relevance .

Ester Derivatives

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acid Esters
  • Structure : Esterified carboxylate (e.g., methyl or ethyl esters).
  • Key Differences :
    • Increased lipophilicity enhances blood-brain barrier penetration.
    • Ester hydrolysis in vivo converts these to active carboxylic acids, serving as prodrugs.
  • Advantage Over Acrylic Acid : Better bioavailability but requires metabolic activation .

Biological Activity

(2E)-3-(1-benzofuran-2-yl)acrylic acid is a compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C10H7O2\text{C}_{10}\text{H}_7\text{O}_2

This compound's unique structure contributes to its biological efficacy, particularly in inhibiting cell growth and exhibiting antimicrobial properties.

Anticancer Activity

In Vitro Studies

Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. A study evaluated several derivatives of benzofuran compounds, including this compound, revealing IC50 values indicative of strong inhibition of cell proliferation. For instance, the compound was tested against human cancer cell lines such as HeLa and MDA-MB-231, showing significant growth inhibition compared to standard chemotherapeutic agents like CA-4 (Table 1).

CompoundCell LineIC50 (µM)
CA-4HeLa0.18
CA-4MDA-MB-2313.1
This compoundHeLa0.25
This compoundMDA-MB-2314.0

Mechanism of Action

The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the compound has shown potential as a histone deacetylase (HDAC) inhibitor, further enhancing its anticancer properties by modulating gene expression involved in cell proliferation and survival .

Antimicrobial Activity

Antimycobacterial Effects

The benzofuran scaffold has been associated with antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies indicate that derivatives of this compound possess significant antimycobacterial activity with low toxicity towards mammalian cells. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against M. tuberculosis H37Rv strains .

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that it can inhibit the growth of Candida species, which are common pathogens in fungal infections. The MIC values for various strains ranged from 64 to 512 µg/mL, demonstrating its potential as an antifungal agent when used alone or in combination with existing antifungal drugs like fluconazole .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction and improved patient outcomes compared to standard therapies.
  • Tuberculosis Management : In a cohort study of patients with drug-resistant tuberculosis, administration of the compound led to improved treatment responses when used alongside conventional antitubercular drugs.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(1-benzofuran-2-yl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between benzofuran derivatives and acrylic acid precursors. For example, 2-acetyl benzofuran can react with isatin to form intermediates, which are further functionalized using hydrazine hydrate or substituted isatins to introduce the acrylic acid moiety . Optimization involves adjusting catalysts (e.g., acidic or basic media), solvent selection (e.g., methanol or dichloromethane), and temperature to enhance yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms the E-configuration of the acrylic acid double bond and substituent positions. IR spectroscopy identifies carboxylic acid (-COOH) and benzofuran ring vibrations (C-O-C stretch at ~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-III) resolves the 3D structure, including bond lengths and angles. For example, the benzofuran ring typically shows planarity with deviations <0.005 Å, and hydrogen-bonding patterns (e.g., O–H⋯O) stabilize the crystal lattice .

Q. How does the benzofuran moiety influence the compound’s reactivity in common organic reactions?

The benzofuran ring’s electron-rich nature directs electrophilic substitution (e.g., halogenation at the 5-position) and facilitates π-π stacking in supramolecular assemblies. The acrylic acid group undergoes nucleophilic additions (e.g., Michael additions) or esterifications, which are critical for derivatization in medicinal chemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP functional) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nucleophilic regions on the benzofuran ring) and thermodynamic stability. Exact-exchange terms in functionals improve accuracy for atomization energies (average deviation <2.4 kcal/mol) . Comparing computational results with experimental data (e.g., X-ray bond lengths) validates models .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Discrepancies in bond angles or energy profiles often arise from approximations in DFT functionals or solvent effects omitted in simulations. Hybrid approaches combine experimental crystallography (e.g., Hirshfeld surface analysis for intermolecular interactions) with implicit solvent models (e.g., PCM) to refine computational predictions . Systematic error analysis (e.g., grid size in DFT) further improves alignment .

Q. How do supramolecular interactions (e.g., hydrogen bonding, halogen bonding) affect the compound’s solid-state properties?

Crystal packing is governed by O–H⋯O hydrogen bonds (carboxylic acid dimers) and weaker C–H⋯π interactions. Hirshfeld surface analysis quantifies interaction contributions: H⋯H (36.2%), O⋯H/H⋯O (27.8%), and halogen bonds (if fluorinated substituents are present). These interactions influence melting points, solubility, and nonlinear optical properties .

Q. What in silico ADMET studies are applicable to assess its drug-likeness for therapeutic applications?

Use tools like SwissADME or ADMETlab to predict bioavailability (%ABS), logP (lipophilicity), and CYP450 inhibition. The trifluoromethyl group (if present) enhances metabolic stability but may increase toxicity risks. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes modulated by acrylic acid derivatives) .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of derivatives?

  • Purity of intermediates : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Steric hindrance : Replace bulky substituents with smaller groups (e.g., methyl instead of trifluoromethyl).
  • Catalyst optimization : Switch from Brønsted acids (H₂SO₄) to Lewis acids (ZnCl₂) for milder conditions .

Q. What are best practices for refining crystal structures with disordered regions?

Use SHELXL’s PART instruction to model disorder. Restraints (e.g., DFIX, SIMU) maintain reasonable geometry. Validate with residual density maps (e.g., peaks <0.5 eÅ⁻³) and check R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How to design experiments to study its photophysical properties (e.g., fluorescence)?

Measure UV-vis absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Correlate results with DFT-computed electronic transitions .

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